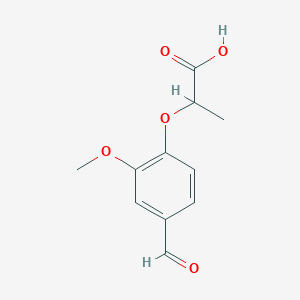

2-(4-Formyl-2-methoxyphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

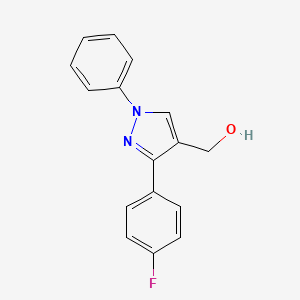

2-(4-Formyl-2-methoxyphenoxy)propanoic acid is a chemical compound that serves as a precursor or an intermediate in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The presence of the formyl and methoxy groups on the aromatic ring and the propanoic acid moiety suggests that this compound could be involved in various chemical reactions and possess distinct physical and chemical properties .

Synthesis Analysis

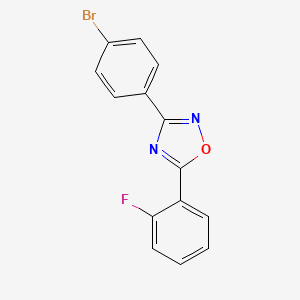

The synthesis of derivatives of 2-(4-formyl-2-methoxyphenoxy)propanoic acid has been reported, where cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) leads to the formation of 1,3,4-thiadiazole derivatives . This suggests that the compound can undergo condensation reactions to form heterocyclic structures, which are of interest in pharmaceutical research due to their biological activities.

Molecular Structure Analysis

The molecular structure of 2-(4-formyl-2-methoxyphenoxy)propanoic acid and its derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the functional groups present and the overall molecular framework . The crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined by X-ray diffraction, which reveals details about the spatial arrangement of atoms and the hydrogen-bonded cyclic dimers formed .

Chemical Reactions Analysis

The formyl group in 2-(4-formyl-2-methoxyphenoxy)propanoic acid is reactive and can participate in various chemical reactions, such as the synthesis of thiadiazole derivatives mentioned earlier . Additionally, the compound's structure is related to that of other phenoxyalkanoic acids, which have been studied for their interactions with metals, suggesting potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-formyl-2-methoxyphenoxy)propanoic acid derivatives can be influenced by the presence of the methoxy and formyl groups. These groups can affect the compound's solubility, boiling and melting points, and reactivity. The antimicrobial evaluation of the thiadiazole derivatives indicates that these compounds exhibit significant activity against several strains of microbes, which is a valuable property for potential pharmaceutical applications . The corrosion inhibition properties of a related compound, 2-methoxy-4-formylphenol, suggest that the methoxy and formyl groups can also play a role in surface chemistry and materials science .

Scientific Research Applications

- Scientific Field : Taste Perception Research

- Summary of the Application : Na-PMP is used as a sweetness inhibitor in taste perception research. It has been found to effectively inhibit the sweetness response of various stimuli, reducing both sweetness intensity and persistence .

- Methods of Application : In one study, the effect of Na-PMP on the taste and temporal properties of a range of bitter-sweet stimuli was determined using a trained sensory panel . In another study, a trained panel evaluated the effect of Na-PMP on the intensity of 15 different sweeteners .

- Results or Outcomes : Na-PMP was found to be specific to sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations employed in the study . In the second study, Na-PMP significantly blocked sweetness intensity for 12 of the 15 sweeteners tested .

Safety And Hazards

properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(11(13)14)16-9-4-3-8(6-12)5-10(9)15-2/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHKYEYVHIVNMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387770 |

Source

|

| Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formyl-2-methoxyphenoxy)propanoic acid | |

CAS RN |

51264-79-0 |

Source

|

| Record name | 2-(4-formyl-2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

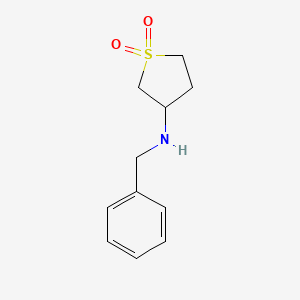

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

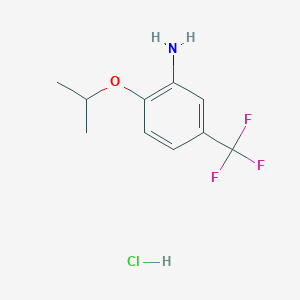

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)